molecular formula C11H9F3N2O3 B1412931 Ethyl {[2-cyano-5-(trifluoromethyl)-pyridin-3-yl]oxy}acetate CAS No. 1992985-72-4

Ethyl {[2-cyano-5-(trifluoromethyl)-pyridin-3-yl]oxy}acetate

Cat. No. B1412931
M. Wt: 274.2 g/mol
InChI Key: VJSDPSIGKHSCOH-UHFFFAOYSA-N
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Description

Ethyl {[2-cyano-5-(trifluoromethyl)-pyridin-3-yl]oxy}acetate is a chemical compound with the molecular formula C11H9F3N2O3. It is also known as Ethyl 2-cyano-5-(trifluoromethyl)pyridine-3-carboxylate . This compound is typically stored at ambient temperature and is in solid form .


Synthesis Analysis

The synthesis of Ethyl {[2-cyano-5-(trifluoromethyl)-pyridin-3-yl]oxy}acetate or similar compounds often involves Knoevenagel condensation of ethyl cyanoacetate with an aldehyde . Another method involves the reaction of aryl iodides with trifluoromethyl copper .


Molecular Structure Analysis

The molecular structure of this compound includes a pyridine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom. The pyridine ring is substituted with a trifluoromethyl group (-CF3), a cyano group (-CN), and an ethoxyacetyl group (-OCOCH2CH3) .


Chemical Reactions Analysis

The trifluoromethyl group in this compound is highly electronegative, which can influence its reactivity . The compound may participate in various chemical reactions due to the presence of the nitrile, ester, and trifluoromethyl groups .


Physical And Chemical Properties Analysis

This compound has a boiling point of 55-57°C . It is a solid at room temperature and is typically stored at ambient temperature .

Scientific Research Applications

Process Intensification Techniques for Ethyl Acetate Production

  • Ethyl Acetate as a Solvent: Ethyl acetate is extensively used as a solvent in paints, coatings, resins, inks, and is a main ingredient in different fragrances and flavors for consumer products. Process intensification techniques, such as reactive distillation and microwave reactive distillation, have been explored for ethyl acetate production, showcasing advantages like energy savings and economic effectiveness due to reduced capital investment (Patil & Gnanasundaram, 2020).

Biodegradation and Fate of Ethyl Derivatives in Environmental Systems

  • Biodegradation of ETBE: Ethyl tert-butyl ether (ETBE), a gasoline ether oxygenate, undergoes aerobic biodegradation in soil and groundwater, forming intermediates such as acetaldehyde and tert-butyl acetate. This process involves microorganisms capable of degrading ETBE, highlighting the environmental fate and treatment potential of ethyl derivatives in contaminated sites (Thornton et al., 2020).

Use of Ethyl Acetate in Liquid Organic Hydrogen Carriers

  • Ethyl Acetate in Hydrogen Storage: The reversible reaction of ethyl acetate production from bioethanol, yielding pure hydrogen as a by-product, demonstrates the potential of using ethyl acetate in a liquid organic hydrogen carrier (LOHC) cycle. This process emphasizes the renewable, green, and energetically efficient aspects of ethyl acetate for hydrogen storage and transportation (Santacesaria et al., 2023).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing its dust/fume/gas/mist/vapors/spray and using it only in well-ventilated areas or outdoors .

Future Directions

Trifluoromethylpyridines, such as this compound, are key structural motifs in active agrochemical and pharmaceutical ingredients . It is expected that many novel applications of trifluoromethylpyridines will be discovered in the future .

properties

IUPAC Name

ethyl 2-[2-cyano-5-(trifluoromethyl)pyridin-3-yl]oxyacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9F3N2O3/c1-2-18-10(17)6-19-9-3-7(11(12,13)14)5-16-8(9)4-15/h3,5H,2,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJSDPSIGKHSCOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)COC1=C(N=CC(=C1)C(F)(F)F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9F3N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl {[2-cyano-5-(trifluoromethyl)-pyridin-3-yl]oxy}acetate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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